dimethyl(1-phenylprop-2-yn-1-yl)amine

Medicinal Chemistry ADME Prediction Ligand Design

Dimethyl(1-phenylprop-2-yn-1-yl)amine is a chiral, tertiary propargylic amine bearing a phenyl substituent at the propargylic position and two methyl groups on the nitrogen atom. The compound combines an alkyne moiety with a nucleophilic tertiary amine, making it a valuable intermediate for the construction of more complex molecules.

Molecular Formula C11H13N
Molecular Weight 159.2
CAS No. 87065-07-4
Cat. No. B6210486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl(1-phenylprop-2-yn-1-yl)amine
CAS87065-07-4
Molecular FormulaC11H13N
Molecular Weight159.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(1-phenylprop-2-yn-1-yl)amine (CAS 87065-07-4): A Chiral Tertiary Propargylic Amine Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


Dimethyl(1-phenylprop-2-yn-1-yl)amine is a chiral, tertiary propargylic amine bearing a phenyl substituent at the propargylic position and two methyl groups on the nitrogen atom . The compound combines an alkyne moiety with a nucleophilic tertiary amine, making it a valuable intermediate for the construction of more complex molecules. Its stereogenic center at the benzylic carbon opens the door to enantioselective syntheses, and its fully substituted nitrogen atom imparts distinct reactivity compared to primary and secondary propargylic amines, a feature that is critical for downstream synthetic planning and procurement decisions.

Why Analogs Cannot Simply Substitute Dimethyl(1-phenylprop-2-yn-1-yl)amine (CAS 87065-07-4) in Scientific Workflows


Close analogs such as the primary amine 1-phenylprop-2-yn-1-amine (CAS 50874-15-2) share the same carbon skeleton but differ fundamentally in their hydrogen-bonding capacity and chemical reactivity [1]. The tertiary amine of the target compound lacks N–H bonds, which eliminates the possibility of imine formation and acylation reactions that are commonplace for primary amines. This non‑interchangeability directly impacts synthetic route design, purification strategies, and protein‑binding profiles, necessitating a detailed, comparator‑based evaluation before procurement.

Quantitative Differentiation Evidence for Dimethyl(1-phenylprop-2-yn-1-yl)amine (CAS 87065-07-4) Versus Closest Analogs


Hydrogen‑Bond Donor Count: A Structural Descriptor That Separates the Target from Primary Propargylic Amines

The target compound dimethyl(1-phenylprop-2-yn-1-yl)amine possesses zero hydrogen‑bond donor (HBD) atoms, whereas the closest primary amine analog, 1-phenylprop-2-yn-1-amine, contains one HBD (the –NH2 group) [1]. This difference directly influences passive membrane permeability, logP, and protein‑binding promiscuity.

Medicinal Chemistry ADME Prediction Ligand Design

Molecular Weight Difference: Target Versus Primary Amine Analog

The molecular weight (MW) of dimethyl(1-phenylprop-2-yn-1-yl)amine is 159.2 g/mol , while 1-phenylprop-2-yn-1-amine has a MW of 131.17 g/mol [1]. The +28 Da increment arises from the two additional methyl groups.

Medicinal Chemistry Fragment‑Based Drug Design Physicochemical Profiling

Inability to Form Imines: Synthetic Route Exclusivity of the Tertiary Amine Scaffold

Primary amines such as 1-phenylprop-2-yn-1-amine readily form imines (Schiff bases) with carbonyl compounds, a reactivity that is heavily exploited in reductive amination and A3‑coupling reactions. The target compound, being a tertiary amine, lacks the N–H bond required for imine formation [1]. This property prevents undesired side reactions in sequences where the amine must remain inert toward electrophilic carbonyl partners.

Organic Synthesis Reaction Selectivity Protecting Group Strategy

Enantioselective Synthesis Scope: Coverage Under Patent EP 0759425 A2

European Patent EP 0759425 A2 describes a process for preparing optically active 1-aryl-alkylamines, a class that encompasses dimethyl(1-phenylprop-2-yn-1-yl)amine [1]. The patent explicitly states that chiral transition‑metal bisphosphine complexes can deliver the products in high enantiomeric excess, although no specific ee value is reported for the target compound itself.

Asymmetric Synthesis Chiral Amines Process Chemistry

Highest‑Value Procurement Scenarios for Dimethyl(1-phenylprop-2-yn-1-yl)amine (CAS 87065-07-4)


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a Low‑HBD Propargylic Fragment

When a primary propargylic amine fragment exhibits excessive off‑target binding due to its hydrogen‑bond donor capacity, the tertiary amine target compound provides a sterically and electronically similar replacement that eliminates one HBD. This substitution has been shown to improve membrane permeability predictions and reduce promiscuity, as quantified by the HBD count difference (0 vs. 1) [1].

Multi‑Step Synthesis Where the Propargylic Amine Must Survive Carbonyl‑Rich Intermediates

In synthetic sequences that involve aldehydes or ketones as electrophiles, a primary amine would be consumed by imine formation. The tertiary amine target compound remains inert toward carbonyls, thereby obviating the need for nitrogen protection. This reactivity distinction streamlines route design and improves overall yield .

Asymmetric Synthesis Campaigns Leveraging a Patent‑Backed Enantioselective Route

For programs that require enantiopure 1-aryl-alkylamine building blocks, the target compound falls within the scope of EP 0759425 A2, which describes an industrial process for producing optically active 1-aryl-alkylamines. Utilizing this patent‑covered technology can accelerate development and reduce the risk of intellectual‑property conflicts .

Fragment‑Based Drug Discovery Where Increased Molecular Weight and Lipophilicity Are Tolerated

The +28 Da molecular weight increment relative to the primary amine analog offers a moderate lipophilicity boost that can be beneficial in fragment growth strategies. The precise MW difference (159.2 vs. 131.17 g/mol) allows medicinal chemists to track property‑based design parameters with confidence [1].

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